

# In-Depth Technical Guide: 2-Amino-4-bromobenzonitrile (CAS 304858-65-9)

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## Compound of Interest

Compound Name: 2-Amino-4-bromobenzonitrile

Cat. No.: B1277943

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## Introduction

**2-Amino-4-bromobenzonitrile** is a substituted aromatic nitrile that serves as a key building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive nitrile group, an amino group, and a bromine atom on a benzene ring makes it a versatile precursor for the construction of various heterocyclic scaffolds of pharmaceutical interest. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, with a focus on its application as a precursor to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

## Physicochemical and Safety Data

A summary of the key quantitative data for **2-Amino-4-bromobenzonitrile** is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	304858-65-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	197.03 g/mol	<a href="#">[2]</a>
Physical Form	Solid, white to light yellow powder or crystalline powder.	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	163-166 °C	<a href="#">[1]</a>
Purity	Typically ≥98% (HPLC)	<a href="#">[1]</a> <a href="#">[3]</a>
Storage Conditions	Store in a cool, dry, dark place under an inert atmosphere at room temperature.	<a href="#">[4]</a> <a href="#">[5]</a>
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[5]</a> <a href="#">[6]</a>

## Synthesis of 2-Amino-4-bromobenzonitrile

A common synthetic route to **2-Amino-4-bromobenzonitrile** is detailed below. This multi-step process typically starts from a more readily available substituted benzene derivative.

### Experimental Protocol: Synthesis from 2-Amino-4-bromotoluene

This protocol describes a potential synthetic pathway.

#### Materials:

- 2-Amino-4-bromotoluene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
- Carbon tetrachloride ( $CCl_4$ ) or other suitable inert solvent
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and hot plate
- Reflux condenser

#### Procedure:

- Bromination of the Methyl Group:
  - In a round-bottom flask, dissolve 2-Amino-4-bromotoluene in  $CCl_4$ .

- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.
- Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-bromo-1-(bromomethyl)benzene.

- Cyanation:
  - Dissolve the crude 2-amino-4-bromo-1-(bromomethyl)benzene in DMSO.
  - Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature does not rise excessively.
  - Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
  - Pour the reaction mixture into ice water and extract with ethyl acetate.
  - Wash the combined organic layers with water and brine.
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to afford **2-Amino-4-bromobenzonitrile**.



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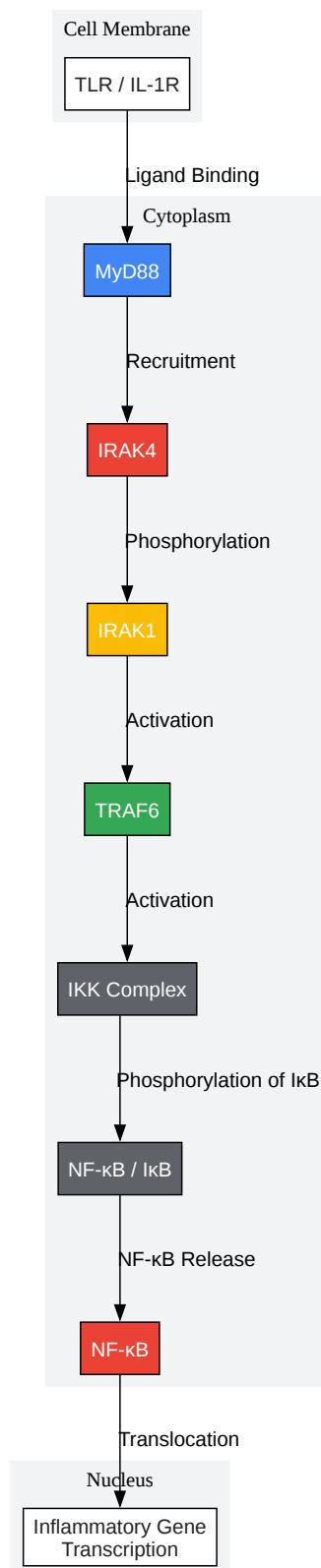
**Caption:** Synthetic workflow for **2-Amino-4-bromobenzonitrile**.

# Applications in Drug Discovery: Synthesis of IRAK4 Inhibitors

**2-Amino-4-bromobenzonitrile** is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. One of the most significant applications is in the development of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).<sup>[8]</sup> Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.<sup>[9]</sup>

## IRAK4 Signaling Pathway

The inhibition of IRAK4 is a key strategy to modulate inflammatory responses. A simplified diagram of the IRAK4 signaling pathway is presented below.



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**Caption:** Simplified IRAK4 signaling pathway leading to inflammation.

## Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitor Core

While specific protocols directly utilizing **2-Amino-4-bromobenzonitrile** for patented IRAK4 inhibitors are proprietary, the following is a representative, generalized protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold for IRAK4 inhibitors, for which aminobenzonitriles are key precursors.

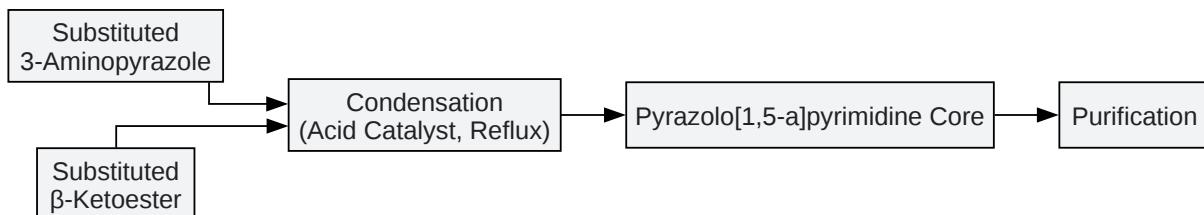
### Materials:

- Substituted 3-aminopyrazole
- Substituted  $\beta$ -ketoester or equivalent
- Acetic acid or other suitable acid catalyst
- Ethanol or other suitable solvent
- Magnetic stirrer and hot plate
- Reflux condenser

### Procedure:

- Condensation Reaction:
  - In a round-bottom flask, dissolve the substituted 3-aminopyrazole and the substituted  $\beta$ -ketoester (1.0-1.2 equivalents) in ethanol.
  - Add a catalytic amount of acetic acid.
  - Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.
  - Upon completion, cool the reaction mixture to room temperature.
- Work-up and Purification:

- Concentrate the reaction mixture under reduced pressure.
- The crude product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.
- Collect the solid by filtration and wash with a cold solvent.
- If necessary, purify the product further by recrystallization or column chromatography on silica gel to yield the pyrazolo[1,5-a]pyrimidine core structure.



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**Caption:** General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

## Conclusion

**2-Amino-4-bromobenzonitrile** is a strategically important intermediate in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it a valuable starting material for the synthesis of complex heterocyclic molecules. Its role as a precursor to potent IRAK4 inhibitors highlights its significance in the development of novel therapeutics for a range of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

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